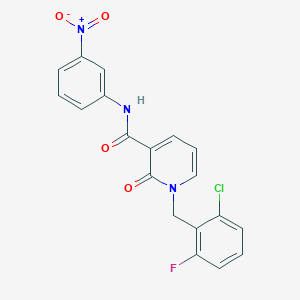

1-(2-chloro-6-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions that introduce various substituents to a core structure. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves the introduction of different substituents such as chloro, hydroxyl, and nitro groups to the benzene ring . Similarly, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides includes the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds . These methods may provide insights into potential synthetic routes for the compound .

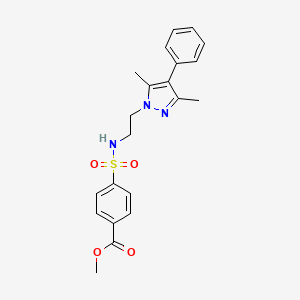

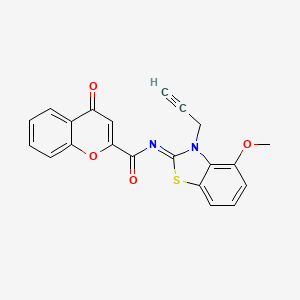

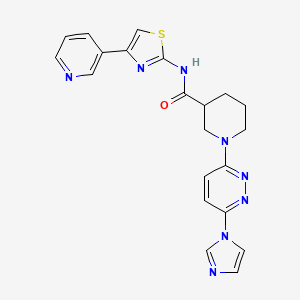

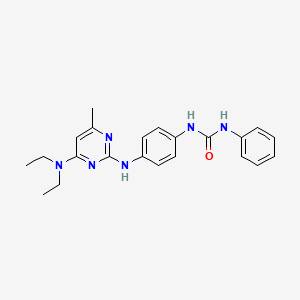

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using spectroscopic methods like IR, 1H NMR, and HRMS, as seen in the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides . Additionally, X-ray diffraction analysis can unambiguously assign the structure of complex molecules, such as the one mentioned in the synthesis of pyrrolidine derivatives . These techniques would likely be employed to analyze the molecular structure of 1-(2-chloro-6-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include the formation of amide bonds and the introduction of substituents through electrophilic aromatic substitution or nucleophilic substitution reactions. The reactivity of the compound would be influenced by the electron-withdrawing or electron-donating effects of the substituents, such as the nitro group which is a strong electron-withdrawing group, potentially affecting the reactivity of the benzene ring .

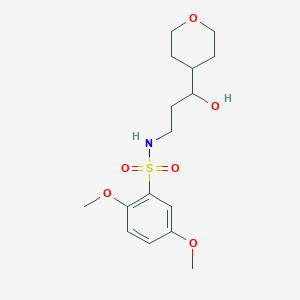

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups. For example, the presence of halogens can increase the density and influence the boiling and melting points. The nitro group can contribute to the acidity of the compound and affect its solubility in various solvents. The amide bond typically contributes to the compound's stability and its ability to form hydrogen bonds, which could affect its solubility and melting point .

Applications De Recherche Scientifique

Organic Synthesis and Drug Development

Compounds with dihydropyridine cores, such as the one , are frequently explored for their pharmacological properties and as intermediates in organic synthesis. For example, dihydropyridines have been synthesized and evaluated for their antibacterial activity, demonstrating the significance of the dihydropyridine scaffold in medicinal chemistry Matsumoto et al., 1984. Such studies suggest that the compound could be investigated for similar biological activities or as a precursor in the synthesis of biologically active molecules.

Material Science

In the realm of materials science, particularly in the synthesis of aromatic polyamides and polyimides, derivatives similar to the query compound are valuable. For instance, aromatic polyamides based on ether-carboxylic acids have been synthesized, showcasing the utility of aromatic and fluoro-substituted compounds in creating materials with desirable thermal and mechanical properties Yang, Hsiao, & Yang, 1999. This highlights potential applications of the query compound in developing advanced polymeric materials with specific performance characteristics.

Antiviral Research

Dihydropyridine derivatives have also been investigated for their antiviral properties, particularly as HIV integrase inhibitors Pace et al., 2007. This suggests another avenue of research for the query compound, exploring its potential as a lead compound in the development of new antiviral therapies.

Propriétés

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFN3O4/c20-16-7-2-8-17(21)15(16)11-23-9-3-6-14(19(23)26)18(25)22-12-4-1-5-13(10-12)24(27)28/h1-10H,11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHISPEIQZBXCDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloro-6-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-ethylpiperazino)sulfonyl]-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2502814.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2502817.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2502818.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2502820.png)

![6-Cyclopropyl-2-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2502826.png)

![1-(2-methoxyethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2502833.png)